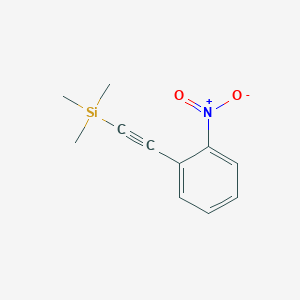

Trimethyl((2-nitrophenyl)ethynyl)silane

Description

Significance of Arylethynylsilanes in Advanced Synthetic Methodologies

Arylethynylsilanes, the class of compounds to which trimethyl((2-nitrophenyl)ethynyl)silane belongs, have become indispensable tools in organic synthesis. researchgate.net The trimethylsilyl (B98337) (TMS) group serves multiple crucial roles. Firstly, it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and enhancing the stability and shelf-life of the compound. thermofisher.com This protection is readily reversible, allowing for the regeneration of the terminal alkyne when needed.

Secondly, the silyl (B83357) group influences the reactivity and selectivity of various chemical transformations. researchgate.net For instance, in cross-coupling reactions, the TMS group can be selectively cleaved under specific conditions to participate in subsequent bond formations. This controlled reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecular frameworks. Furthermore, the steric and electronic properties of the silyl group can direct the regioselectivity of certain reactions. researchgate.net

Arylethynylsilanes are key precursors for the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and advanced materials. researchgate.net They readily participate in fundamental synthetic transformations such as Sonogashira, Suzuki-Miyaura, and other cross-coupling reactions. researchgate.net The ability to introduce an arylethynyl unit into a molecule is of paramount importance for creating conjugated systems found in organic electronics and functional dyes.

Overview of the Research Landscape Surrounding this compound

While the broader class of arylethynylsilanes is extensively studied, the research specifically focused on this compound is more specialized. Much of the understanding of its chemistry is inferred from studies on analogous compounds, particularly its isomer, trimethyl((4-nitrophenyl)ethynyl)silane.

The primary synthetic route to arylethynylsilanes is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide is a highly efficient method for forming carbon-carbon bonds. In the context of this compound, this would involve the coupling of trimethylsilylacetylene (B32187) with a 2-halonitrobenzene, such as 1-iodo-2-nitrobenzene (B31338) or 1-bromo-2-nitrobenzene.

The reactivity of this compound is dominated by the interplay between the ethynylsilane and the ortho-nitro group. The ethynyl (B1212043) group can undergo desilylation followed by coupling reactions. The nitro group is a versatile functional handle that can be reduced to an amine, which can then be further functionalized. The close proximity of the nitro and ethynyl groups may also lead to unique intramolecular cyclization reactions under specific conditions, offering pathways to heterocyclic compounds.

Research involving this compound and its analogs often explores their utility as precursors for more complex nitrogen-containing heterocyclic systems and as building blocks in the synthesis of functional materials where the electronic properties of the nitroaromatic system are of interest.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[2-(2-nitrophenyl)ethynyl]silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZZKECKTANWRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462661 | |

| Record name | Trimethyl((2-nitrophenyl)ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75867-47-9 | |

| Record name | 1-Nitro-2-[2-(trimethylsilyl)ethynyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl((2-nitrophenyl)ethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethyl 2 Nitrophenyl Ethynyl Silane

Palladium-Catalyzed Cross-Coupling Approaches to Trimethyl((2-nitrophenyl)ethynyl)silane

Palladium-catalyzed reactions are the cornerstone for the synthesis of arylalkynes, including this compound. The versatility and efficiency of these methods have made them the preferred choice in synthetic chemistry.

The most prominent and widely employed method for synthesizing this compound is the Sonogashira coupling. organic-chemistry.org This reaction involves the cross-coupling of an aryl halide, in this case, 1-bromo-2-nitrobenzene, with a terminal alkyne, trimethylsilylacetylene (B32187). researchgate.net The reaction is typically facilitated by a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reaction can be carried out under mild conditions, which contributes to its broad applicability in the synthesis of complex molecules. wikipedia.org

The mechanism of the Sonogashira coupling is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (1-bromo-2-nitrobenzene), undergoing oxidative addition to form a Pd(II) species. numberanalytics.com

Transmetalation: The Pd(II) complex then reacts with a copper(I) acetylide intermediate, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium. numberanalytics.com

Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination, forming the final product, this compound, and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.com

The Copper Cycle:

Copper(I) Acetylide Formation: The copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of a base. This reaction forms a copper(I) acetylide intermediate. wikipedia.org

The choice of ligands and solvents plays a critical role in the success of the Sonogashira coupling, directly impacting reaction efficiency, catalyst stability, and product yield.

Ligand Systems:

Phosphine (B1218219) Ligands: Palladium catalysts are typically stabilized by phosphine ligands. Common examples include triphenylphosphine (B44618) (PPh₃), which can be used with palladium sources like Pd(PPh₃)₂Cl₂. libretexts.org The oxidation of these phosphine ligands can help in the in situ formation of the active Pd(0) species from a Pd(II) precursor. wikipedia.org The properties of the ligand, such as being bulky and electron-rich, can lead to more efficient couplings. libretexts.org

N-Heterocyclic Carbenes (NHCs): More modern catalyst systems may employ N-Heterocyclic Carbene ligands, which have been shown to be effective in promoting Sonogashira couplings. lucp.net

Solvent Systems:

Amine Bases: An amine, such as triethylamine (B128534) (Et₃N) or piperidine, is often used both as the base and as the solvent. washington.edu The base is essential for deprotonating the terminal alkyne, allowing it to react with the copper(I) salt.

Solvent Polarity: The polarity of the solvent can significantly affect the reaction rate and yield. lucp.net Solvents like dimethylformamide (DMF) can enhance reaction rates due to their high electron-donating capacity, which may facilitate alkyne deprotonation. lucp.net However, in some cases, less polar solvents like toluene (B28343) have been found to give better yields, as highly coordinating solvents like DMF might displace necessary ligands from the palladium center. lucp.net Other solvents such as acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) are also used, with acetonitrile often proving to be a good choice. washington.edu The selection of the optimal solvent is crucial and often determined empirically for a specific set of reactants. lucp.net

While the traditional palladium/copper co-catalyzed Sonogashira reaction is standard, concerns over the environmental impact and potential homocoupling side products (Glaser coupling) caused by the copper co-catalyst have led to the development of alternative methods.

Copper-Free Sonogashira Coupling: This variation of the Sonogashira reaction eliminates the need for a copper co-catalyst. libretexts.org To achieve this, the reaction often requires more specialized and efficient ligand systems to facilitate the direct reaction between the palladium complex and the alkyne. libretexts.org Bulky, electron-rich phosphine ligands are particularly effective in this context. libretexts.org The reaction may be run in various solvents, including water, with appropriate bases like cesium carbonate. ucsb.edu This approach simplifies the reaction setup and purification process and is considered a greener alternative. ucsb.edu

Sonogashira Coupling of 1-Bromo-2-nitrobenzene with Trimethylsilylacetylene

Development of Catalyst-Free or Green Synthetic Routes for this compound

The development of more environmentally benign synthetic routes is a major focus in modern chemistry. For the synthesis of this compound, this involves moving away from traditional organic solvents and potentially toxic catalysts.

A significant advancement in "green" Sonogashira couplings is the use of water as the reaction solvent. organic-chemistry.orgucsb.edu Micellar catalysis, using surfactants to create nanomicelles in water, can provide a lipophilic environment for the reactants and catalyst, allowing the reaction to proceed efficiently at room temperature. ucsb.edu These aqueous-based, copper-free Sonogashira reactions represent a significant step towards a more sustainable synthesis, reducing reliance on volatile and often toxic organic solvents. ucsb.edu While completely catalyst-free methods for this specific C-C bond formation are not well-established, minimizing catalyst loading and using water as a solvent are key strategies in green chemistry.

Optimization of Reaction Conditions and Yields for this compound Production

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side products and reaction time. Key parameters that are typically adjusted include the choice of catalyst and ligand, the base, the solvent, and the reaction temperature.

For the Sonogashira coupling of an aryl bromide like 1-bromo-2-nitrobenzene, heating is generally required to achieve a reasonable reaction rate, in contrast to more reactive aryl iodides which can react at room temperature. wikipedia.org The choice of base is also critical; while amine bases like triethylamine are common, inorganic bases such as cesium carbonate have proven effective, particularly in aqueous media. ucsb.edu The catalyst loading is another important factor, with efforts continually being made to reduce the amount of expensive palladium required. libretexts.org

The following table summarizes the influence of various components on the Sonogashira reaction, based on general findings for this type of coupling.

| Parameter | Variation | General Effect on Reaction | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuI | Standard, effective system for Sonogashira coupling. | wikipedia.orglibretexts.org |

| Copper-Free Pd Catalyst | Reduces homocoupling side products; often requires specialized ligands. | libretexts.orgucsb.edu | |

| Ligand | Triphenylphosphine (PPh₃) | Commonly used, provides good stability and reactivity. | wikipedia.org |

| Bulky, Electron-Rich Phosphines (e.g., X-Phos) | Can improve efficiency, especially for less reactive bromides and in copper-free systems. | libretexts.orgucsb.edu | |

| Solvent | Triethylamine (as solvent/base) | Standard condition, effective but requires anhydrous setup. | washington.edu |

| Acetonitrile (ACN) | Often provides good yields and can be superior to THF. | washington.edu | |

| Water (with surfactant) | Greener alternative, allows for room temperature reactions. | ucsb.edu | |

| Base | Triethylamine (Et₃N) | Commonly used organic base. | washington.eduucsb.edu |

| Cesium Carbonate (Cs₂CO₃) | Effective inorganic base, particularly useful in aqueous media. | ucsb.edu | |

| Temperature | Room Temperature | Sufficient for highly reactive substrates (aryl iodides). | wikipedia.org |

| Elevated Temperature (Reflux) | Often necessary for less reactive substrates like aryl bromides. | wikipedia.orgwashington.edu |

Reactivity and Mechanistic Investigations of Trimethyl 2 Nitrophenyl Ethynyl Silane

Reactivity of the Ethynyl (B1212043) Moiety in Trimethyl((2-nitrophenyl)ethynyl)silane

The reactivity of the ethynyl moiety in this compound is significantly influenced by the electronic effects of both the ortho-positioned nitrophenyl group and the trimethylsilyl (B98337) group. The strong electron-withdrawing nature of the nitro group decreases the electron density of the alkyne, making it more susceptible to certain types of reactions. Conversely, the trimethylsilyl group can influence regioselectivity and stability. thieme-connect.com

Nucleophilic and Electrophilic Additions to the Alkyne Triple Bond

The carbon-carbon triple bond in this compound is a site of unsaturation, making it reactive towards both nucleophiles and electrophiles.

Nucleophilic Addition: Due to the powerful electron-withdrawing effect of the 2-nitro group, the alkyne is polarized and becomes electron-deficient. This electronic characteristic enhances its reactivity towards nucleophiles. dalalinstitute.com The attack of a nucleophile (Nu⁻) typically occurs at the β-carbon (the carbon atom adjacent to the aromatic ring), with the resulting negative charge being stabilized by the aromatic system and the nitro group. This type of reaction is common for alkynes conjugated with electron-withdrawing groups.

Cycloaddition Reactions Involving the Ethynyl Group

The ethynyl group of this compound is an excellent dienophile and dipolarophile, readily participating in cycloaddition reactions to form various carbocyclic and heterocyclic systems. thieme-connect.com

[3+2] Cycloadditions: This class of reaction is particularly important for the synthesis of five-membered heterocycles. nih.gov A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction," to form 1,2,3-triazoles. nih.gov In this reaction, the silylated alkyne reacts with an organic azide (B81097) (R-N₃) to yield a highly substituted triazole ring. This reaction is known for its high efficiency and regioselectivity, typically affording the 1,4-disubstituted product. researchgate.net Theoretical studies on similar systems suggest a one-step polar mechanism for these reactions. mdpi.com

Diels-Alder Reactions: As a substituted alkyne, the ethynyl moiety can also function as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. The presence of the electron-withdrawing nitrophenyl group enhances its reactivity as a dienophile, making the reaction more facile.

Reactivity of the Nitrophenyl Group in this compound

The 2-nitrophenyl group imparts significant reactivity to the molecule, primarily through the chemical transformations of the nitro group itself and its influence on the aromatic ring. mdpi-res.com

Reductive Transformations of the Nitro Group

The most fundamental transformation of the aromatic nitro group is its reduction to an amino group (-NH₂). mdpi-res.comchempedia.info This conversion is a key step in the synthesis of many nitrogen-containing heterocycles, such as indoles and quinolines. The reduction can be achieved using a variety of reagents, often with high chemoselectivity that preserves the alkyne and trimethylsilyl functionalities. organic-chemistry.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Classic reagents such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are highly effective. organic-chemistry.orgwikipedia.org

Transfer Hydrogenation: Using reagents like hydrazine (B178648) in the presence of a catalyst. wikipedia.org

The product of this reduction, (2-aminophenyl)(trimethylsilyl)ethyne, is a valuable intermediate for subsequent intramolecular cyclization reactions.

| Reagent/Catalyst | Solvent | Conditions | Product | Ref |

| Fe / NH₄Cl | Ethanol / H₂O | Reflux | 2-((Trimethylsilyl)ethynyl)aniline (B17908) | organic-chemistry.org |

| SnCl₂·2H₂O | Ethanol | Reflux | 2-((Trimethylsilyl)ethynyl)aniline | wikipedia.org |

| H₂ / Pd-C | Methanol (B129727) | Room Temp, 1 atm | 2-((Trimethylsilyl)ethynyl)aniline | wikipedia.org |

| Hydrazine / Raney Ni | Ethanol | Room Temp | 2-((Trimethylsilyl)ethynyl)aniline | wikipedia.org |

Aromatic Substitutions and Functionalization Strategies

The electronic properties of the substituents on the phenyl ring dictate its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The presence of two strong electron-withdrawing groups—the nitro group (-R, -I effect) and the ethynylsilane group (-I effect)—strongly deactivates the aromatic ring towards electrophilic attack. msu.edutalkingaboutthescience.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally difficult to achieve under standard conditions. msu.edu

Nucleophilic Aromatic Substitution (SNAr): In contrast, the deactivation of the ring makes it highly susceptible to nucleophilic aromatic substitution. nih.gov A strong nucleophile can displace a suitable leaving group (like a halide) located ortho or para to the nitro group. While the parent molecule does not have a leaving group, analogous compounds with, for example, a chlorine atom at a position activated by the nitro group would readily undergo SNAr. smolecule.com

Transformations Involving the Trimethylsilyl Group

The trimethylsilyl (TMS) group primarily serves as a protecting group for the terminal alkyne. thieme-connect.comwikipedia.org Its removal, known as desilylation or protodesilylation, is a common and synthetically useful transformation that yields the terminal alkyne, 1-ethynyl-2-nitrobenzene. This unmasked terminal alkyne can then participate in further reactions, such as Sonogashira coupling. thieme-connect.com

The C-Si bond is readily cleaved under mild conditions, which adds to its utility as a protecting group. thieme-connect.com

| Reagent | Solvent | Conditions | Product | Ref |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) | Tetrahydrofuran (B95107) (THF) | Room Temperature | 1-Ethynyl-2-nitrobenzene | nih.gov |

| Potassium carbonate (K₂CO₃) | Methanol | Room Temperature | 1-Ethynyl-2-nitrobenzene | nih.gov |

| Potassium fluoride (KF) | Methanol | Room Temperature | 1-Ethynyl-2-nitrobenzene | thieme-connect.com |

Desilylation Strategies for Terminal Alkyne Generation

There is no specific information available in the surveyed literature detailing the desilylation of this compound to generate 2-nitrophenylacetylene. While general methodologies for the removal of the trimethylsilyl (TMS) protecting group from alkynes are well-established, their specific application to this ortho-nitro substituted substrate has not been reported.

Base-Mediated Desilylation Methodologies

Standard base-mediated desilylation methods often employ reagents such as potassium carbonate or sodium hydroxide (B78521) in a protic solvent like methanol. While it can be hypothesized that such conditions would be effective for this compound, no experimental data, such as reaction conditions, yields, or potential side reactions influenced by the ortho-nitro group, are available.

Fluoride-Initiated Desilylation Techniques

Fluoride sources, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride, are commonly used for the cleavage of silicon-carbon bonds. The high affinity of fluoride for silicon drives these reactions. However, no studies have been found that apply these techniques specifically to this compound. The influence of the sterically demanding and electron-withdrawing ortho-nitro group on the efficacy and kinetics of fluoride-initiated desilylation remains uninvestigated.

Silyl (B83357) Group Migration and Rearrangement Studies

The potential for silyl group migration or other molecular rearrangements in this compound has not been explored in the available literature. While silyl migrations are known in other organosilicon compounds, there are no documented studies investigating this behavior for this particular molecule. The electronic and steric environment created by the ortho-nitro group could potentially influence such processes, but this remains a matter of speculation without experimental or computational evidence.

Investigating Reaction Mechanisms through Spectroscopic and Computational Approaches

A thorough mechanistic investigation of reactions involving this compound is absent from the scientific literature. Spectroscopic studies to identify reaction intermediates or computational modeling to map reaction pathways have not been reported for this compound. The presence of the ortho-nitro group suggests the possibility of interesting intramolecular interactions or participation in reaction mechanisms, such as intramolecular cyclization pathways. However, without dedicated studies, any proposed mechanisms would be purely conjectural.

Synthetic Applications of Trimethyl 2 Nitrophenyl Ethynyl Silane in Organic Chemistry

Utilization of Trimethyl((2-nitrophenyl)ethynyl)silane in Heterocyclic Compound Synthesis

The ortho-positioning of the nitro and ethynyl (B1212043) groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. The general strategy involves the reduction of the nitro group to an amine, which can then undergo an intramolecular cyclization reaction onto the alkyne moiety. The trimethylsilyl (B98337) group can either be removed before or after the cyclization, or in some cases, it can influence the reaction's outcome.

The synthesis of indoles via the cyclization of 2-alkynylanilines is a well-established and powerful method in organic chemistry. mdpi.comorganic-chemistry.org this compound serves as a latent precursor to the required 2-alkynylaniline. The synthetic sequence commences with the reduction of the nitro group. This transformation can be achieved using various reagents, such as catalytic hydrogenation with palladium on carbon (Pd/C), or using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media.

Once the 2-amino-1-((trimethylsilyl)ethynyl)benzene intermediate is formed, it can undergo cyclization to form the indole (B1671886) nucleus. This cyclization can be promoted by various catalysts, often salts of copper, gold, palladium, or other transition metals. mdpi.com The reaction proceeds via a 5-endo-dig cyclization pathway. For instance, copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives has been shown to proceed efficiently in an aqueous medium at room temperature. organic-chemistry.org

While direct studies detailing the cyclization of this compound to specific indole derivatives are not extensively documented, the palladium-catalyzed reductive cyclization of related 2-nitrostyrenes and other dinitro-dialkenylbenzenes to form indole and pyrrolo[3,2-g]indole systems is a known transformation. researchgate.netnih.gov This suggests a high potential for this compound to serve as a valuable substrate for the synthesis of 2-(trimethylsilyl)indole, which can be further functionalized. Subsequent protodesilylation would yield the parent indole. The synthesis of pyrrole (B145914) derivatives could be envisioned through alternative cyclization pathways or rearrangement reactions, potentially involving different catalytic systems.

Table 1: Potential Reaction Pathway for Indole Synthesis

| Step | Reaction | Reagents and Conditions (Exemplary) | Intermediate/Product |

|---|---|---|---|

| 1 | Nitro Reduction | H₂, Pd/C, Ethanol | 2-((Trimethylsilyl)ethynyl)aniline (B17908) |

| 2 | Cyclization | Cu(II) salt, MeOH/H₂O, Room Temp | 2-(Trimethylsilyl)-1H-indole |

The synthesis of quinolines can also be achieved from precursors derived from this compound. Following the initial reduction of the nitro group to an aniline (B41778), the resulting 2-((trimethylsilyl)ethynyl)aniline can be subjected to reaction conditions that favor a 6-endo-dig cyclization. The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds (Doebner-von Miller reaction) or β-diketones (Combes quinoline (B57606) synthesis). wikipedia.org

Alternatively, three-component reactions involving an aniline, an aldehyde, and an alkyne, often mediated by a Lewis acid, can provide direct access to substituted quinolines. scielo.br In this context, the aniline derived from this compound could react with an aldehyde and another alkyne component to construct the quinoline scaffold. Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield 3-substituted quinolines. nih.gov It has been noted that substrates bearing a sterically hindered silyl (B83357) group on the triple bond may not undergo this type of cyclization readily. nih.gov Therefore, prior desilylation might be necessary to facilitate the reaction.

The synthesis of isoquinolines would require a different strategic approach, typically involving the construction of the nitrogen-containing ring from precursors where the nitrogen is not directly attached to the phenyl ring that bears the alkyne.

The versatile structure of this compound opens up possibilities for synthesizing a wide array of other nitrogen-containing heterocycles. organic-chemistry.orgnih.govmdpi.com After reduction of the nitro group, the resulting aniline derivative is a nucleophile, and the alkyne is an electrophilic partner under transition metal catalysis. This combination is suitable for various annulation strategies. For example, reaction with isonitriles in the presence of a suitable catalyst could potentially lead to the formation of quinoxalines or other fused pyrazine (B50134) systems. Palladium-catalyzed double reductive cyclization of related dinitro-dialkenylbenzenes has been successfully used to synthesize pyrroloindoles. nih.gov This demonstrates the potential for cascade reactions where both the nitro and alkyne functionalities of two molecules of the starting material (or a related derivative) could react to form more complex heterocyclic systems.

Role of this compound in the Construction of Arylalkynes and Diarylethynes

This compound is an excellent building block for the synthesis of more complex arylalkynes and unsymmetrical diarylethynes through cross-coupling reactions, most notably the Sonogashira coupling. The trimethylsilyl (TMS) group plays a crucial role as a protecting group for the terminal alkyne. This protection allows for other chemical transformations to be carried out on the molecule without affecting the alkyne.

The synthesis of terminal arylalkynes, such as 1-ethynyl-2-nitrobenzene, can be readily achieved by the selective removal of the TMS group. This desilylation is typically accomplished under mild basic conditions, for example, using potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). The resulting terminal alkyne is a key intermediate that can then participate in a Sonogashira coupling with various aryl or vinyl halides to produce a wide range of disubstituted alkynes.

Furthermore, a one-pot, two-step procedure can be employed to synthesize unsymmetrical diarylacetylenes. bldpharm.com This involves an initial Sonogashira coupling of an aryl halide with (trimethylsilyl)acetylene, followed by in-situ desilylation and a second Sonogashira coupling with a different aryl halide. Applying this logic, this compound could first be coupled with an aryl halide at a different position (if present), or more practically, its deprotected form, 1-ethynyl-2-nitrobenzene, can be coupled with an aryl halide.

A more advanced approach is the desilylative Sonogashira cross-coupling, where the C-Si bond is directly activated for coupling with an aryl halide, bypassing the need for a separate deprotection step. wikipedia.orgnih.gov This method allows for the direct synthesis of diarylethynes from an alkynylsilane and an aryl halide.

Table 2: Representative Sonogashira Coupling Reactions

| Starting Material | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| 1-Ethynyl-2-nitrobenzene | Aryl Iodide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (2-Nitrophenyl)ethynyl-arene |

| 1-Ethynyl-2-nitrobenzene | Aryl Bromide | Pd(PPh₃)₄, CuI, Amine Base | (2-Nitrophenyl)ethynyl-arene |

Precursor in "Click Chemistry" and Bioconjugation Architectures

"Click chemistry" refers to a class of reactions that are biocompatible, high-yielding, and generate only inoffensive byproducts. The cornerstone of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. Terminal alkynes are essential components for this reaction.

This compound, after removal of the trimethylsilyl protecting group to yield 1-ethynyl-2-nitrobenzene, becomes a prime candidate for use in CuAAC reactions. The terminal alkyne can react with a wide variety of organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its exceptional reliability and specificity, and it proceeds under mild, often aqueous, conditions.

The resulting triazole containing the 2-nitrophenyl moiety could have interesting applications. The nitro group could be further functionalized, for example, by reduction to an amine, which could then be used for bioconjugation, linking the molecule to proteins, nucleic acids, or other biomolecules. This two-stage functionalization—click reaction followed by nitro reduction—makes this compound a potentially valuable tool for creating complex bioconjugates and functional materials.

Applications in Materials Science and Polymer Chemistry

Aromatic ethynyl compounds are important precursors in materials science for the creation of carbon-rich materials and conjugated polymers with interesting electronic and optical properties. The rigid, linear structure of the ethynyl group can impart desirable characteristics to polymers, such as thermal stability and conductivity.

This compound can serve as a monomer or a precursor to a monomer in polymerization reactions. After desilylation, the resulting terminal alkyne can undergo polymerization through various methods, including oxidative coupling or transition-metal-catalyzed polymerizations, to form poly(phenylene ethynylene)s (PPEs). The presence of the nitro group on the phenyl ring would significantly modify the electronic properties of the resulting polymer, potentially leading to materials with applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Furthermore, the synthesis of molecularly imprinted polymers (MIPs) is an area where functionalized monomers are crucial. mdpi.com While direct use of this compound has not been reported, its derivatives could be designed to act as functional monomers that, after polymerization and removal of a template molecule, create specific recognition sites. The dual functionality of the molecule allows for its incorporation into a polymer backbone via the alkyne, while the nitro group can be used to modulate the properties of the binding pocket or for post-polymerization modification.

Advanced Methodologies and Future Directions in Trimethyl 2 Nitrophenyl Ethynyl Silane Research

Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability in Reactions Involving Trimethyl((2-nitrophenyl)ethynyl)silane

The synthesis and functionalization of arylethynylsilanes like this compound have traditionally relied on palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. However, current research is focused on developing more sustainable and selective catalytic systems.

A significant advancement in this area is the direct C-H functionalization of nitroarenes. Notably, rhodium(III) catalysis has emerged as a powerful tool for the ortho-alkynylation of nitroarenes. nih.govscispace.comrsc.org This method allows for the direct introduction of an alkynyl group, including silyl-protected alkynes, at the position ortho to the nitro group, bypassing the need for pre-functionalized haloarenes. nih.govscispace.comrsc.org Experimental and computational studies have shown that this reaction proceeds via a turnover-limiting electrophilic C-H metalation. nih.govscispace.comrsc.org

Table 1: Comparison of Catalytic Systems for the Synthesis of ortho-Alkynylated Nitroarenes

| Catalytic System | Description | Advantages | Challenges |

| Traditional Sonogashira Coupling | Palladium/copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide. mdpi.com | Well-established, broad substrate scope. | Requires pre-functionalized aryl halides, potential for copper toxicity and homocoupling side products. mdpi.com |

| Rhodium(III)-Catalyzed C-H Alkynylation | Direct alkynylation of a nitroarene C-H bond. nih.govscispace.comrsc.org | High atom economy, avoids pre-functionalization, excellent regioselectivity for the ortho position. nih.govscispace.comrsc.org | Catalyst cost and sensitivity, substrate scope may be limited by electronic factors. |

| Sustainable Sonogashira Variants | Use of solid-supported palladium catalysts, palladium nanoparticles, or reactions in green solvents like water. researchgate.netrsc.orgnih.gov | Catalyst recyclability, reduced metal leaching, improved environmental footprint. researchgate.netrsc.orgnih.gov | Catalyst deactivation over multiple cycles, potentially lower activity compared to homogeneous systems. |

In the realm of sustainable Sonogashira couplings, significant efforts are being made to develop heterogeneous catalysts. These include palladium nanoparticles supported on various materials, which offer the advantage of easy separation and recycling. researchgate.netnih.gov Furthermore, performing these reactions in environmentally benign solvents such as water is a key area of development. nih.gov Copper-free Sonogashira protocols are also gaining prominence to avoid the environmental and practical issues associated with copper co-catalysts. organic-chemistry.org

Exploration of Flow Chemistry and Continuous Processing for this compound Transformations

Flow chemistry, or continuous processing, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. For reactions involving potentially hazardous reagents or intermediates, such as nitrated aromatic compounds, flow chemistry provides a safer operational window.

Moreover, continuous flow nitration of aromatic compounds is a well-established technique that offers superior control over the highly exothermic nitration process, improving safety and product selectivity. beilstein-journals.orgnih.gov A telescoped continuous process, where the nitration of a phenylacetylene (B144264) precursor is immediately followed by a Sonogashira coupling in a continuous-flow setup, represents a highly efficient and sustainable approach to the synthesis of compounds like this compound.

Table 2: Advantages of Flow Chemistry for Transformations of this compound

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Enhanced Safety | Small reaction volumes and rapid heat dissipation minimize risks associated with exothermic reactions and hazardous materials. | Important for handling nitrated compounds and potentially energetic acetylenic compounds. |

| Improved Control | Precise control over reaction parameters (temperature, pressure, stoichiometry, residence time) leads to higher yields and selectivity. | Crucial for minimizing side reactions in sensitive transformations like nitration and cross-coupling. |

| Scalability | Production can be scaled up by running the process for longer durations without changing the reactor setup. | Facilitates the production of larger quantities for further research or application. |

| Integration | Multi-step sequences can be performed in a continuous fashion, reducing manual handling and purification steps. | Enables efficient "nitration-to-coupling" or "coupling-to-cyclization" sequences. |

Expanding the Scope of Reactions and Applications of this compound

The dual functionality of this compound makes it a versatile building block for the synthesis of complex organic molecules, particularly heterocycles. The nitro group can be readily reduced to an amine, which can then participate in a variety of cyclization reactions with the adjacent ethynyl (B1212043) group. This provides a powerful strategy for the synthesis of indoles and other nitrogen-containing heterocycles. nih.gov

The trimethylsilyl (B98337) group on the alkyne serves as a protecting group but also allows for further functionalization. After a primary transformation, the silyl (B83357) group can be removed to yield a terminal alkyne, which can then undergo further reactions such as another Sonogashira coupling, click chemistry (cycloadditions), or hydration. gelest.comnih.gov

Furthermore, the electron-withdrawing nature of the ortho-nitro group activates the alkyne for certain cycloaddition reactions. researchgate.netlibretexts.org For instance, [3+2] cycloadditions with azides or nitrile oxides can provide access to triazoles and isoxazoles, respectively. The regioselectivity of these cycloadditions can be influenced by the electronic and steric effects of the ortho-nitro and trimethylsilyl groups.

Computational Chemistry and Theoretical Insights into this compound Reactivity Profiles

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in understanding the reactivity and reaction mechanisms of complex molecules like this compound. rsc.org DFT calculations can provide valuable insights into the electronic structure, orbital energies (HOMO-LUMO), and charge distribution of the molecule, which in turn helps to predict its reactivity in various transformations.

For instance, computational studies have been instrumental in elucidating the mechanism of the rhodium-catalyzed ortho-alkynylation of nitroarenes, confirming that the reaction proceeds through an electrophilic C-H activation pathway. nih.govscispace.comrsc.org Such studies can help in optimizing reaction conditions and designing more efficient catalysts.

DFT calculations can also be used to predict the regioselectivity of cycloaddition reactions by analyzing the energies of the transition states for different possible pathways. researchgate.netfigshare.comresearchgate.net The influence of the ortho-nitro group on the electronic properties of the alkyne and the steric hindrance it imposes can be quantitatively assessed through computational modeling. This predictive power is invaluable for designing synthetic routes to complex target molecules.

Emerging Trends and Challenges in Arylethynylsilane Chemistry and its Relevance to this compound

The field of arylethynylsilane chemistry is continually evolving, with several emerging trends that are highly relevant to the study of this compound.

One of the most significant trends is the continued development of C-H functionalization methodologies. nih.gov The ability to directly introduce an ethynylsilane group onto an aromatic ring without prior halogenation is a major step towards more sustainable and efficient synthesis. The ortho-directing effect of the nitro group is a key advantage in this context.

Another important trend is the move towards more sustainable catalytic systems. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium and rhodium, as well as the development of recyclable heterogeneous catalysts and biocatalysts. researchgate.netnih.gov

A major challenge in the chemistry of nitro-substituted arylethynylsilanes is achieving selective transformations of one functional group in the presence of the other. For example, reducing the nitro group without affecting the alkyne, or functionalizing the alkyne without triggering reactions of the nitro group, requires careful selection of reagents and reaction conditions. Future research will likely focus on developing orthogonal protection and activation strategies to address this challenge.

Furthermore, the exploration of novel applications for these compounds, for example in materials science or medicinal chemistry, is an ongoing endeavor. The unique electronic properties conferred by the combination of the nitro and silylethynyl groups may lead to the discovery of new functional materials or biologically active molecules.

Q & A

Basic: What synthetic methodologies are recommended for preparing Trimethyl((2-nitrophenyl)ethynyl)silane, and how can reaction conditions be optimized?

The compound is typically synthesized via Sonogashira cross-coupling between 2-nitroiodobenzene and trimethylsilylacetylene. Key steps include:

- Catalyst system : Pd(PPh₃)₂Cl₂ (0.5–2 mol%) and CuI (1–5 mol%) in anhydrous CH₂Cl₂ or THF .

- Base : Use iPr₂NH or Et₃N to deprotonate the terminal alkyne and promote coupling .

- Temperature : Stir at 25–40°C for 12–24 hours for complete conversion .

- Workup : Extract with CH₂Cl₂, dry over MgSO₄, and purify via flash chromatography (hexane/EtOAc) to isolate the product as a yellowish liquid (yields: 70–97%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals confirm its structure?

- ¹H NMR : Expect a singlet for Si(CH₃)₃ at δ 0.18–0.28 ppm. Aromatic protons from the 2-nitrophenyl group appear as multiplets at δ 7.2–8.2 ppm .

- ¹³C NMR : The ethynyl carbons resonate at δ 90–106 ppm (sp-hybridized C), while the nitro-substituted aromatic carbons show signals at δ 125–135 ppm .

- IR : Strong absorption at ~2165 cm⁻¹ (C≡C stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .

- MS : Molecular ion [M⁺] at m/z 242–244 and fragmentation patterns (e.g., loss of NO₂ or Si(CH₃)₃ groups) .

Advanced: How should discrepancies in ¹³C NMR chemical shifts for ethynyl-silane derivatives be interpreted, particularly with electron-withdrawing substituents?

The 2-nitro group induces deshielding of adjacent carbons due to its electron-withdrawing nature. For example:

- The ethynyl carbon adjacent to Si(CH₃)₃ appears at δ ~100 ppm in derivatives with electron-neutral substituents (e.g., phenyl) but shifts upfield to δ ~90 ppm with electron-withdrawing groups (e.g., NO₂) .

- Compare with analogs like Trimethyl((4-nitrophenyl)ethynyl)silane, where para-substitution results in distinct aromatic carbon shifts (δ 128–141 ppm) . Cross-validate with computational methods (DFT) to resolve ambiguities .

Advanced: What role does this compound play in Pd-catalyzed macrocycle synthesis, and how does its reactivity compare to other ethynyl-silanes?

This compound serves as a terminal alkyne precursor in Pd-mediated cross-coupling for constructing pillar[5]arenes and other macrocycles. Key applications:

- Suzuki–Miyaura coupling : React with boronate esters to install ethynyl groups for polymerization .

- Electron-deficient aryl groups : The 2-nitro group enhances electrophilicity, accelerating oxidative addition in Pd(0)-catalyzed steps compared to electron-rich analogs (e.g., trimethyl(phenylethynyl)silane) .

Advanced: Why is this compound underrepresented in open-access databases like PubChem, and how can researchers address this gap?

- Database gaps : Only ~10% of PFAS-related ethynyl-silanes are cataloged in PubChem due to inconsistent naming conventions and niche applications .

- Literature mining : Use text-to-structure tools (e.g., OSCAR4, ChemDataExtractor) to extract entries from theses or patents. For example, a PhD thesis documented this compound as “Trimethyl({4′-...-biphenyl-4-yl}ethynyl)silane” .

- Validation : Cross-check spectral data against synthetic procedures in peer-reviewed journals (e.g., J. Org. Chem.) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- Hazards : Classified as H302/H315/H319/H335 (harmful if swallowed, skin/eye irritant, respiratory irritant) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of vapors.

- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

Advanced: How does the nitro group influence the compound’s reactivity in click chemistry or cycloaddition reactions?

- Electrophilicity : The nitro group enhances the alkyne’s susceptibility to nucleophilic attack, enabling regioselective Huisgen cycloaddition with azides under mild conditions .

- Steric effects : Ortho-substitution hinders π-stacking in CuAAC reactions, reducing side products compared to para-substituted analogs .

- Comparative studies : Replace NO₂ with CF₃ or SO₂Ph to modulate reactivity in alkyne trimerization or Glaser coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.